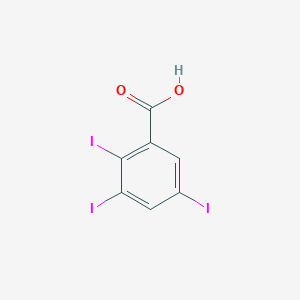
2,3,5-Triiodobenzoic acid
Cat. No. B023451
Key on ui cas rn:
88-82-4
M. Wt: 499.81 g/mol
InChI Key: ZMZGFLUUZLELNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08785575B2
Procedure details


18.2 mL of TIBA/cyclohexane solution (99 g/L) were mixed with 3.8 mL of MAO/toluene solution to obtain a MAO/TIBA molar ratio of 2:1. The solution was stirred for 1 h at room temperature and transferred into a 50 mL Schlenk flask containing A-1 (37.3 mg, 45.4 μmol). The final solution was diluted with 35.9 mL of cyclohexane. Final mixture concentration=50 gTOT/L and 0.645 gmetallocene/L; color=orange solution.
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]([I:7])=[C:5]([I:8])[C:4]([C:9]([OH:11])=[O:10])=[CH:3][C:2]=1[I:12].C1CCCCC1>C1(C)C=CC=CC=1>[CH:1]1[C:6]([I:7])=[C:5]([I:8])[C:4]([C:9]([OH:11])=[O:10])=[CH:3][C:2]=1[I:12] |f:0.1|
|
Inputs


Step One
|
Name
|
TIBA cyclohexane
|
|
Quantity
|
18.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=C(C(=C1I)I)C(=O)O)I.C1CCCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=C(C=C(C(=C1I)I)C(=O)O)I
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


